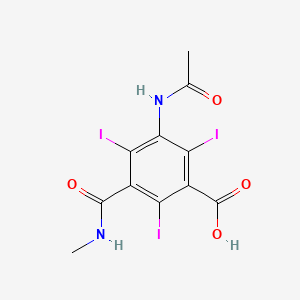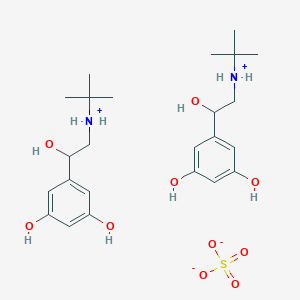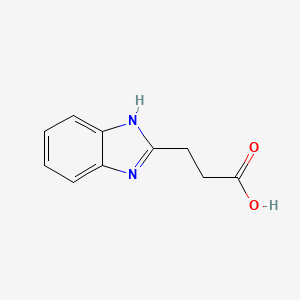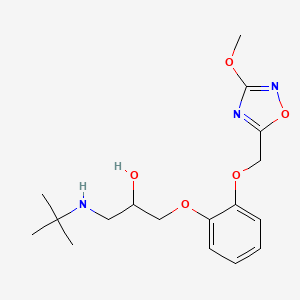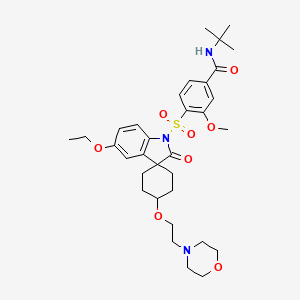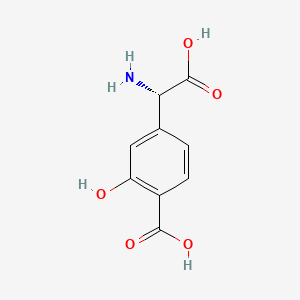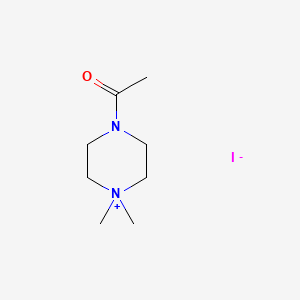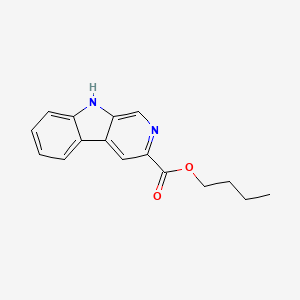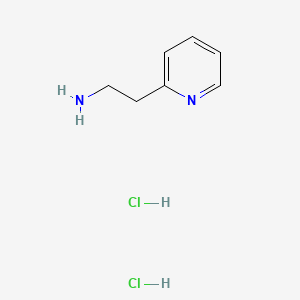
2-Pyridylethylamine dihydrochloride
Descripción general
Descripción
2-Pyridylethylamine dihydrochloride is a histamine H1 receptor agonist . It produces vasoconstriction in vivo . It is used for research and development purposes .
Physical And Chemical Properties Analysis
2-Pyridylethylamine dihydrochloride is an off-white solid . It is soluble to 100 mM in water and to 50 mM in DMSO . Its molecular weight is 195.09 .Aplicaciones Científicas De Investigación
2-Pyridylethylamine Dihydrochloride: A Comprehensive Analysis of Scientific Research Applications
Histamine H1 Receptor Agonist: 2-Pyridylethylamine dihydrochloride acts as an agonist for the H1 histamine receptor, which plays a crucial role in mediating physiological responses such as inflammation and allergic reactions. It has been applied to cultures to study its effects on collagen content, providing insights into tissue repair and fibrosis processes .
Vasoconstriction Studies: This compound induces vasoconstriction in vivo, making it valuable for research into cardiovascular functions and disorders. It helps in understanding the regulatory mechanisms of blood vessels and the potential development of therapeutic agents .
Joint Injury Reduction: In animal models, 2-Pyridylethylamine dihydrochloride has been shown to reduce joint injury induced by formalin. This application is significant for studying inflammatory responses and pain management strategies .
Neuropeptide Release: Researchers use this compound to study the spinal cord release of neuropeptides like Neuropeptide Y (NPY), which are involved in various neurological functions and disorders .
Sleep-Wake Cycle Regulation: The compound has been used to explore histamine/H1 receptor signaling in the parafacial region, which is known to influence the sleep-wake cycle. This research is pivotal for understanding sleep disorders and developing treatments .
In Vitro Cell Line Studies: 2-Pyridylethylamine dihydrochloride has been utilized in various in vitro studies using cell lines like A549 to assess biocompatibility, cytotoxicity, and genotoxicity, which are essential for drug development and toxicological assessments .
Each of these applications provides a unique perspective on the potential of 2-Pyridylethylamine dihydrochloride in scientific research, contributing to our understanding of physiological processes and the development of medical treatments.
For further detailed information on each application, please refer to the provided references.
Histamine augments collagen content via H1 receptor - Springer Applications of A549 cell line for in vitro studies – recent advances - ResearchGate 2-Pyridylethylamine dihydrochloride | Histamine H1 - Bio-Techne 2-Pyridylethylamine hydrochloride | 组胺-1(H1R)受体激动 - MedChemExpress Histamine/H1 receptor signaling in the parafacial region increases - Physiology.org
Mecanismo De Acción
Target of Action
The primary target of 2-Pyridylethylamine dihydrochloride is the histamine H1 receptor . This receptor plays a crucial role in mediating physiological responses to histamine, a biogenic amine that contributes to a variety of biological processes, including immune response, gastric acid secretion, and neurotransmission .
Mode of Action
2-Pyridylethylamine dihydrochloride acts as an agonist at the histamine H1 receptor . As an agonist, it binds to the receptor and activates it, mimicking the action of histamine. This interaction results in a series of intracellular events, leading to the physiological responses associated with histamine .
Biochemical Pathways
Upon activation of the histamine H1 receptor, various biochemical pathways are affectedThese downstream events can influence various cellular processes, including inflammation and smooth muscle contraction .
Result of Action
The activation of the histamine H1 receptor by 2-Pyridylethylamine dihydrochloride results in vasoconstriction . This means it causes the blood vessels to narrow, which can affect blood flow. This effect is one of the key molecular and cellular outcomes of the compound’s action .
Safety and Hazards
Propiedades
IUPAC Name |
2-pyridin-2-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.2ClH/c8-5-4-7-3-1-2-6-9-7;;/h1-3,6H,4-5,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIFKSYYILNJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2706-56-1 (Parent) | |
| Record name | Pyridine, 2-(2-aminoethyl)-, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70187079 | |
| Record name | Pyridine, 2-(2-aminoethyl)-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridylethylamine dihydrochloride | |
CAS RN |
3343-39-3 | |
| Record name | Pyridine, 2-(2-aminoethyl)-, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2-(2-aminoethyl)-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of 2-Pyridylethylamine Dihydrochloride?
A1: 2-Pyridylethylamine Dihydrochloride functions as a selective agonist of the histamine H1 receptor [, , , ]. Upon binding to H1 receptors on the surface of cells, it mimics the effects of histamine, triggering a cascade of downstream signaling events.
Q2: What are the physiological effects of 2-Pyridylethylamine Dihydrochloride binding to the H1 receptor?
A2: Activation of H1 receptors by 2-Pyridylethylamine Dihydrochloride leads to various physiological responses, depending on the cell type and tissue. In vascular smooth muscle cells, it stimulates phosphoinositide metabolism, increases cytosolic free calcium concentrations [, ], and ultimately contributes to vasoconstriction. In airway smooth muscle, it induces bronchoconstriction [].
Q3: How does 2-Pyridylethylamine Dihydrochloride compare to histamine in terms of its effects on rapidly adapting vagal afferents in the lungs?
A3: Similar to histamine, 2-Pyridylethylamine Dihydrochloride stimulates rapidly adapting vagal afferents in the lungs, primarily through its action on H1 receptors []. This suggests a role for H1 receptors in mediating sensory responses in the airways.
Q4: How does 2-Pyridylethylamine Dihydrochloride influence collagen content in different cell types?
A4: Studies show that 2-Pyridylethylamine Dihydrochloride can increase collagen content in both cardiac myofibroblasts [] and myofibroblasts derived from wound granulation tissue []. This suggests a potential role for this compound in influencing wound healing and cardiac fibrosis.
Q5: Are there any studies investigating the effects of 2-Pyridylethylamine Dihydrochloride on the central nervous system?
A5: Research indicates that 2-Pyridylethylamine Dihydrochloride, acting on H1 receptors within the parafacial region of the brain, can increase the activity of chemosensitive neurons and respiratory activity in rats []. This suggests a potential role for histamine H1 receptors in central respiratory control.
Q6: Can 2-Pyridylethylamine Dihydrochloride’s action be blocked?
A6: Yes, the effects of 2-Pyridylethylamine Dihydrochloride can be antagonized by H1 receptor antagonists like loratadine, chlorpheniramine, and mepyramine [, , ]. These antagonists compete with 2-Pyridylethylamine Dihydrochloride for binding to the H1 receptor, thereby inhibiting its effects.
Q7: How does the potency of 2-Pyridylethylamine Dihydrochloride compare to other H1 receptor agonists?
A7: While direct comparisons of potency are limited within the provided research, 2-Pyridylethylamine Dihydrochloride is noted for its ability to effectively stimulate H1 receptors at micromolar concentrations [, , ]. Its potency may vary depending on the specific cell type and experimental conditions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





